molecular formula C5H5NO B153720 2(5H)-Pyridinone CAS No. 138169-46-7

2(5H)-Pyridinone

Cat. No.: B153720
CAS No.: 138169-46-7
M. Wt: 95.1 g/mol
InChI Key: CSMMEAYSMCAJPJ-UHFFFAOYSA-N
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Description

Historical Trajectories of 2(5H)-Pyridinone Chemical Investigations

The study of pyridone alkaloids, which contain the 2-pyridone core structure, has historical roots dating back to the 19th century. An early example is ricinine, a poisonous substance isolated from castor beans, whose 2-pyridone core structure was elucidated in 1904. innovareacademics.in Decades later, in 1974, the structural features of fungal biochromes like tenellin (B611285) and bassianin, also containing the 2-pyridone motif, were determined. innovareacademics.in These early investigations into naturally occurring compounds featuring the pyridone core laid foundational groundwork for further chemical exploration.

Synthetic approaches to pyridinones have also evolved over time. Methods often involve the oxidation of pyridine (B92270) derivatives or cyclocondensation reactions . For instance, research has explored the synthesis of pyridinones using pyridine substrates and oxidative agents . More recent decades have seen significant research into the synthesis of pyrimidine (B1678525) and their derivatives, highlighting the ongoing interest in nitrogen-containing heterocycles. innovareacademics.in

Foundational Significance of the this compound Scaffold in Heterocyclic Chemistry

The this compound scaffold holds foundational significance in heterocyclic chemistry due to its versatile reactivity and favorable physicochemical properties. These properties include metabolic stability and solubility, which contribute to its utility in various applications, particularly in the design of molecules with potential biological activity nih.gov.

2-Pyridones are recognized as "privileged scaffolds" in drug discovery researchgate.netnih.govresearchgate.net. This is attributed to their structural features, such as the presence of a carbonyl group and nitrogen within the ring, and their ability to participate in hydrogen bonding researchgate.netresearchgate.net. They can mimic nonpeptidic structures and effectively interact with biological targets researchgate.net. The modifiable nature of the pyridinone core allows for the exploration of structure-activity relationships (SARs), which is crucial for developing compounds with desired properties .

The 2-pyridone core is a frequently occurring subunit in both natural products and synthetic compounds, exhibiting a wide range of biological and therapeutic activities researchgate.net. Its structural characteristics and ability to act as hydrogen bond donors and acceptors make it a valuable motif for medicinal chemistry and drug discovery programs researchgate.netnih.gov.

Contemporary Research Paradigms and Emerging Interests in this compound Chemistry

Contemporary research on this compound and its derivatives spans various fields, driven by its versatile chemical nature and biological relevance. A significant area of focus is its application as a scaffold in the synthesis of complex heterocyclic compounds, often through multicomponent reactions (MCRs) nih.gov. MCRs offer operational simplicity and efficiency, making them powerful tools for generating diverse libraries of 2-pyridone-containing heterocycles for screening. nih.gov

Research findings highlight the broad spectrum of biological activities exhibited by pyridinone derivatives, including potential anticancer, antimicrobial, anti-inflammatory, and antiviral effects researchgate.netresearchgate.netfrontiersin.orgnih.gov. Studies have demonstrated the cytotoxicity of pyridinone analogs against various tumor cell lines . Natural products containing pyridinone structures have also shown relevance in current viral research, such as inhibiting SARS-CoV-2 main protease . Furthermore, some derivatives have been identified as potential inhibitors of viral replication, including activity against hepatitis B virus (HBV) and SARS-CoV-2 .

Emerging interests in this compound chemistry include its exploration in materials science and as a potential ligand in protein binding studies ontosight.ai. The ability of 2,5-Dihydroxypyridine, a derivative, to chelate metal ions suggests potential applications in treating metal overload diseases or in bioremediation efforts ontosight.ai. The scaffold is also being investigated for neuroprotective effects and potential in treating neurodegenerative diseases ontosight.ai.

Detailed research findings often involve structure-activity relationship (SAR) studies to understand how modifications to the pyridinone core impact biological activity frontiersin.org. For example, studies on anti-HBV activity have shown that N-aryl derivatives of 2-pyridinone exhibited better activity than N-alkyl derivatives nih.gov. Research also explores the use of pyridinone as a peptide bond isostere and its ability to form hydrogen bonds with kinase hinge regions, relevant in various kinase inhibitor programs frontiersin.orgnih.gov.

Contemporary synthetic methodologies for 2-pyridone derivatives continue to be developed, including efficient one-pot reactions and tandem conversions, contributing to the accessibility of diverse pyridinone structures for research frontiersin.orgnih.gov. The ongoing research underscores the high synthetic potential of 2-pyridone derivatives and their utility in designing novel, effective compounds with a broad range of bioresponses innovareacademics.in.

Table 1: Selected Research Findings on this compound Derivatives

Derivative Type / ModificationObserved Activity / ApplicationReference
Pyridinone analogsCytotoxicity against tumor cell lines
Natural products with pyridinoneInhibition of SARS-CoV-2 main protease
Modified 2-pyridone coreEnhanced antimicrobial potency
N-aryl 2-pyridinone derivativesBetter anti-HBV activity compared to N-alkyl analogs nih.gov
Pyridinone-quinazoline derivativesCytotoxic agents targeting protein tyrosine kinases nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138169-46-7

Molecular Formula

C5H5NO

Molecular Weight

95.1 g/mol

IUPAC Name

3H-pyridin-6-one

InChI

InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1,3-4H,2H2

InChI Key

CSMMEAYSMCAJPJ-UHFFFAOYSA-N

SMILES

C1C=CC(=O)N=C1

Canonical SMILES

C1C=CC(=O)N=C1

Synonyms

2(5H)-Pyridinone(9CI)

Origin of Product

United States

Elucidation of Tautomeric Equilibria in 2 5h Pyridinone Systems

Theoretical Frameworks of Lactam-Lactim Tautomerism: The 2-Pyridone / 2-Hydroxypyridine (B17775) Equilibrium

The tautomeric equilibrium between 2-pyridone and 2-hydroxypyridine is a classic example of lactam-lactim tautomerism. This interconversion involves the migration of a proton between the nitrogen and oxygen atoms of the pyridine (B92270) ring. wikipedia.orgrsc.orgmdpi.com The relative stability of these two tautomers is influenced by various factors, including the surrounding environment and the presence of substituents on the pyridine ring. mdpi.comresearchgate.netresearchgate.net

In the gas phase, the 2-hydroxypyridine (lactim) form is generally favored, albeit by a small energy difference. chemrxiv.orgmdpi.comresearchgate.net However, in the solid state and in polar solvents, the equilibrium shifts significantly towards the 2-pyridone (lactam) form. wikipedia.orgrsc.orgmdpi.comechemi.com This shift is attributed to the greater ability of the lactam form to engage in strong hydrogen bonding interactions with polar solvent molecules and its capacity for self-association through hydrogen bonds in the solid state and in solution. wikipedia.orgrsc.orgwuxibiology.com

The tautomerization can occur through different mechanisms. A direct intramolecular 1,3-proton shift has a high energy barrier. wikipedia.orgchemeurope.com Alternatively, the interconversion can be facilitated by intermolecular mechanisms, such as through self-associated dimers or with the assistance of solvent molecules like water acting as a bifunctional catalyst, which significantly lower the activation energy. rsc.orgmdpi.comwuxibiology.com

Experimental Methodologies for Tautomeric Characterization

Various experimental techniques have been employed to characterize the tautomeric equilibrium of 2-pyridone and 2-hydroxypyridine, both qualitatively and quantitatively.

Spectroscopic Probes for Tautomeric Form Identification (IR, UV/Vis, Microwave, NMR, X-ray Crystallography, Photoelectron Spectroscopy)

Spectroscopic methods provide valuable insights into the presence and relative proportions of the tautomers.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for distinguishing between the lactam and lactim forms based on their characteristic functional group vibrations. The presence of a strong C=O stretching frequency is indicative of the 2-pyridone (lactam) form, while O-H stretching vibrations signal the presence of the 2-hydroxypyridine (lactim) tautomer. wikipedia.orgchemeurope.com IR spectroscopy has been used to study the tautomerism in the gas phase, inert gas matrices, and in solution. chemrxiv.orgresearchgate.netnih.gov

UV/Vis Spectroscopy: UV/Vis spectroscopy can also be used to study the tautomeric equilibrium, although distinguishing between multiple similar molecules can be challenging due to broad absorption bands. wikipedia.orggrafiati.com Changes in the UV/Vis spectrum with varying environmental conditions or substituents can indicate shifts in the tautomeric ratio. researchgate.net

Microwave Spectroscopy: Microwave spectroscopy provides highly precise data on the rotational constants of molecules, allowing for the identification and characterization of individual tautomers in the gas phase. chemrxiv.orgmdpi.com

NMR Spectroscopy: While NMR can be a slow method for dynamic equilibria, it can provide information about the different chemical environments of protons and carbons in the tautomers, particularly in solution. Chemical shift data can suggest the presence of internal hydrogen bonding in certain tautomers. wikipedia.orgresearchgate.net

X-ray Crystallography: X-ray crystallography is used to determine the solid-state structure of the compound, providing definitive evidence for the predominant tautomer in the crystalline phase. Studies have shown that 2-pyridone is the predominant form in the solid state, with the hydrogen atom located closer to the nitrogen. wikipedia.orgchemeurope.com

Photoelectron Spectroscopy (PES): Photoelectron spectroscopy, including UV photoelectron spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS), can probe the electronic structure of the different tautomers and provide information about their relative stabilities and ionization potentials. chemrxiv.orgrsc.orgresearchgate.net

Quantitative Determination of Tautomeric Ratios

Determining the quantitative ratio of tautomers in equilibrium can be challenging but is crucial for understanding the factors that govern their relative stabilities. Various spectroscopic methods, often combined with computational analysis, are used for this purpose. For instance, analysis of IR or UV/Vis spectra under controlled conditions can allow for the estimation of tautomer concentrations. researchgate.netresearchgate.net For substituted 2-pyridones, techniques like 2D IR spectroscopy have been used to separate signals from different tautomers and determine equilibrium constants. researchgate.netnih.gov

Environmental and Solvent Effects on Tautomeric Equilibria of 2(5H)-Pyridinone

The tautomeric equilibrium of this compound is highly sensitive to the environment, particularly solvent polarity. wikipedia.orgmdpi.comresearchgate.netwuxibiology.com

Environment Predominant Tautomer Notes
Gas Phase 2-Hydroxypyridine Small energy difference favoring lactim. chemrxiv.orgmdpi.comresearchgate.net
Non-polar Solvents 2-Hydroxypyridine Both tautomers can coexist; dimer formation is significant. wikipedia.orgmdpi.comresearchgate.netnih.gov
Polar Solvents 2-Pyridone Favored due to stronger hydrogen bonding and higher dipole moment. wikipedia.orgrsc.orgmdpi.comwuxibiology.com
Water 2-Pyridone Equilibrium constant favors lactam form. mdpi.com
Solid State 2-Pyridone Confirmed by X-ray crystallography and IR. wikipedia.orgchemeurope.com

In non-polar solvents, both tautomers can coexist in comparable amounts, and the formation of hydrogen-bonded dimers of 2-pyridone is also significant. wikipedia.orgmdpi.comnih.gov In polar and protic solvents like water and alcohols, the 2-pyridone form is strongly favored due to its larger dipole moment and ability to form more stable hydrogen bonds with solvent molecules compared to 2-hydroxypyridine. wikipedia.orgrsc.orgmdpi.comwuxibiology.com The presence of water molecules can also facilitate proton transfer during tautomerization. wuxibiology.comacs.org

Substituents on the pyridine ring can also influence the tautomeric equilibrium by affecting the electronic distribution and stability of the tautomers. researchgate.netresearchgate.net For example, halogen substitution at certain positions can shift the equilibrium towards the lactim form. rsc.orgresearchgate.net

Computational Approaches to Tautomerism in this compound

Computational chemistry plays a vital role in complementing experimental studies and providing deeper insights into the tautomeric behavior of this compound.

Quantum Chemical Calculations of Relative Stabilities and Energy Differences (DFT, CCSD)

Quantum chemical methods, such as Density Functional Theory (DFT) and Coupled Cluster with Singles and Doubles (CCSD), are extensively used to calculate the relative energies, geometries, and electronic properties of the tautomers. chemrxiv.orgmdpi.comresearchgate.netnih.gov These calculations help predict the favored tautomer in different phases and estimate the energy barrier for tautomerization.

Various DFT functionals and basis sets have been applied to the 2-pyridone/2-hydroxypyridine system. While some functionals like B3LYP may favor the 2-pyridone form, others like M062X and CCSD methods tend to predict the preference for the 2-hydroxypyridine tautomer in the gas phase, often in better agreement with experimental microwave data. mdpi.comresearchgate.netnih.gov However, achieving quantitative agreement with experimental tautomerization energies can still be challenging for some computational methods due to the small energy difference between the tautomers. chemrxiv.orgmdpi.comresearchgate.net

Note: Negative energy difference values indicate preference for 2-pyridone.

Reaction Coordinate Analysis and Tautomerization Pathways

Theoretical studies employing quantum chemical calculations have been instrumental in elucidating the reaction coordinate and pathways involved in the tautomerization of this compound. The interconversion between the 2-pyridone (keto) and 2-hydroxypyridine (enol) forms primarily involves the transfer of a proton between the nitrogen and oxygen atoms of the pyridine ring acs.orgmdpi.com.

In the gas phase, the intramolecular 1,3-proton shift between the nitrogen and oxygen atoms typically involves a high activation energy barrier, making the direct unimolecular tautomerization unfavorable under normal conditions mdpi.comacs.org. Calculations have predicted significant barrier heights for this process mdpi.com. For instance, a 1,3-proton shift intramolecular gas-phase tautomerization has been reported to yield a high average activation energy mdpi.com.

However, the tautomerization can be significantly facilitated by the presence of solvent molecules or through self-association, leading to intermolecular proton transfer mechanisms mdpi.comwikipedia.orgresearchgate.netacs.org. Water molecules, for example, can act as mediators, forming hydrogen-bonded bridges that lower the activation energy for proton transfer acs.orgresearchgate.net. Studies have shown that the tautomerization can occur concertedly via proton relays involving one or more water molecules acs.orgresearchgate.net. The reaction pathway and the associated energy barriers are highly dependent on the number and arrangement of solvent molecules involved in the hydrogen-bonded network acs.orgresearchgate.net.

Excited-state tautomerization pathways have also been investigated, revealing different mechanisms compared to the ground state. Photoexcitation can lead to tautomerization through mechanisms involving conical intersections and dissociative states, particularly in the gas phase or in clusters with solvent molecules aip.orgaip.orgresearchgate.net.

Molecular Dynamics Simulations and Kinetic Investigations of Proton Transfer

Molecular dynamics (MD) simulations provide valuable insights into the dynamic aspects of this compound tautomerism, including the kinetics of proton transfer and the influence of the environment on the tautomeric equilibrium. These simulations can capture the fluctuations and rearrangements of molecules and solvent molecules, offering a more realistic picture of the tautomerization process in condensed phases or clusters acs.orgcolostate.edu.

MD simulations, often coupled with quantum mechanical methods (QM/MM), have been used to calculate the free-energy differences between the tautomers in solution, demonstrating the significant role of solvation in shifting the equilibrium towards the more polar 2-pyridone form in polar solvents like water acs.org.

Kinetic investigations, often supported by theoretical calculations and spectroscopic experiments, aim to determine the rates of proton transfer. While the intramolecular proton transfer in the isolated molecule is slow due to a high barrier, the presence of solvent or the formation of dimers can dramatically increase the rate of interconversion by providing lower-energy pathways for proton transfer mdpi.comresearchgate.net. Studies have explored the kinetics of both ground-state and excited-state proton transfer in 2-hydroxypyridine/2-pyridone systems and their clusters aip.orgresearchgate.netsci-hub.se. The activation energies for proton transfer in solvated or associated systems are significantly reduced compared to the isolated molecule mdpi.comacs.orgresearchgate.net.

Influence of Substituents on Electronic Structure and Tautomeric Preference

The electronic structure of this compound and its tautomeric preference are significantly influenced by the presence and nature of substituents on the pyridine ring. Substituents can alter the electron density distribution within the molecule, affecting the relative stabilities of the keto and enol forms and the activation barrier for tautomerization oup.comsemanticscholar.orguba.arscispace.com.

The position of the substituent plays a crucial role. For instance, substituents at the 6-position have been shown to exert a notable effect on the tautomeric equilibrium oup.comuba.ar. Electron-withdrawing substituents generally tend to favor the 2-hydroxypyridine (enol) tautomer by increasing the acidity of the hydroxyl proton, while electron-donating substituents may favor the 2-pyridone (keto) form semanticscholar.orguba.ar. However, the relationship between substituent effects and tautomeric preference can be complex and may involve a combination of inductive and resonance effects, as well as modifications to the ring structure and atomic charges oup.comsemanticscholar.org.

Studies using spectroscopic methods, such as UV/Vis and NMR spectroscopy, in conjunction with theoretical calculations, have been employed to quantify the effect of various substituents on the tautomeric ratio in different solvents semanticscholar.orgscispace.comresearchgate.netresearchgate.net. These investigations have shown that the magnitude and direction of the substituent effect can be correlated with electronic parameters and are also dependent on the solvent environment oup.comsemanticscholar.orgscispace.com.

Intermolecular Proton Transfer Mechanisms and Dimerization in this compound Systems

This compound is well-known to undergo self-association through strong intermolecular hydrogen bonding, forming cyclic dimers in both solution and the solid state wikipedia.orgacs.orgresearchgate.net. This dimerization plays a critical role in facilitating proton transfer between tautomeric molecules wikipedia.orgresearchgate.netacs.org.

In the dimeric form, a double proton transfer can occur concertedly, where two protons are transferred simultaneously along the hydrogen bonds within the dimer ring wikipedia.orgresearchgate.netresearchgate.netaip.orgnih.gov. This concerted double proton transfer mechanism provides a lower energy pathway for tautomerization compared to the intramolecular process mdpi.comresearchgate.net. The activation barrier for the intermolecular double proton transfer in the dimer is significantly lower than that for the unimolecular tautomerization mdpi.com.

The formation of hydrogen-bonded complexes not only with itself but also with solvent molecules (such as water or alcohols) or other protic species can mediate proton transfer aip.orgresearchgate.netacs.orgresearchgate.net. These intermolecular interactions create transient hydrogen-bonded networks that serve as conduits for proton migration, effectively lowering the energy barrier for tautomerization acs.orgresearchgate.net. The mechanisms can involve stepwise or concerted proton transfer events within these intermolecular complexes aip.orgresearchgate.netresearchgate.net.

The stability and structure of these hydrogen-bonded dimers and complexes, as well as the dynamics of proton transfer within them, have been extensively studied using a combination of experimental techniques and computational methods, including spectroscopy, X-ray diffraction, and various levels of quantum chemical calculations and molecular dynamics simulations wikipedia.orgresearchgate.netresearchgate.netresearchgate.netaip.orgnih.gov.

Advanced Synthetic Methodologies and Chemical Transformations of 2 5h Pyridinone Scaffolds

Strategic Ring Construction Approaches for 2(5H)-Pyridinone

Cyclization and Condensation Reactions in this compound Synthesis

Cyclization and condensation reactions represent fundamental strategies for constructing the this compound core. A common approach involves the Michael addition of acetonitrile (B52724) derivatives to α,β-unsaturated carbonyl substrates, followed by hydrolytic cyclization and subsequent oxidative aromatization. scielo.org.mx The Guareschi-Thorpe condensation is another established method where cyanoacetamide reacts with a 1,3-diketone to yield a 2-pyridinone. wikipedia.org Ring closure of 2-cyano-N'-((1-methyl-1H-pyrrol-2-yl)methylene)acetohydrazide with 1,3-dicarbonyl compounds or arylidene malononitriles has also been reported for synthesizing 2-pyridone derivatives. researchgate.net Furthermore, cyclization reactions of compounds like 1-acetyl-1-carbamoyl cyclopropanes under Vilsmeier conditions can yield highly functionalized pyridine-2-(1H)-ones. iipseries.org Intramolecular condensation reactions, such as those involving secondary and tertiary dimethoxy-propionic amide units on a solid phase, have been developed for the regioselective formation of 2-pyridone rings, particularly useful in macrocyclization. nih.gov The reaction of enaminones with ethyl 2-cyanoacetate in the presence of a catalyst under solvent-free conditions also provides a simple and practical synthesis of 2-pyridones. jmaterenvironsci.com A simple and novel method involves the Knoevenagel condensation of malononitrile (B47326) with 1,3-dicarbonyls, followed by cycloaddition and isomerization. researchgate.net

Pyridine-Ring Based Transformations for this compound Derivatives

Transformations starting from pre-existing pyridine (B92270) rings or related six-membered heterocycles offer alternative routes to this compound derivatives. One method involves the conversion of 2-pyrone to 2-pyridone via an exchange reaction with ammonia. wikipedia.org Pyridine N-oxides can also be rearranged to 2-pyridones, for instance, by treatment with oxidizing agents like hydrogen peroxide followed by rearrangement in acetic anhydride. wikipedia.orgfrontiersin.org Nucleophilic aromatic substitution (SNAr) reactions on 2-substituted pyridines, such as 2-thiopyridines, have been utilized for the synthesis of 2-pyridones. irjms.com

Modern Catalytic and Green Chemistry Syntheses of this compound

Modern synthetic methodologies increasingly incorporate catalytic approaches and principles of green chemistry to enhance efficiency and reduce environmental impact in this compound synthesis. Transition metal catalysis, including the use of palladium, platinum, gold, cobalt, rhodium, and copper, has been employed in various reactions for constructing the 2-pyridone scaffold, such as the Povarov reaction or C-H activation/cross-coupling reactions. iipseries.orgorganic-chemistry.orgrsc.org Lewis or Brønsted acids are also frequently used as catalysts. iipseries.org Green chemistry approaches include the use of infrared irradiation as a promoter for reactions, offering milder conditions. scielo.org.mxscirp.org Microwave irradiation and solvent-free conditions are also utilized to achieve shorter reaction times and higher yields with reduced environmental impact. jmaterenvironsci.comscirp.orgnih.govnih.gov Specific catalysts like basic aluminum oxide (Al2O3) and supported catalysts such as SiO2-Pr-SO3H have demonstrated effectiveness in promoting 2-pyridone synthesis under environmentally benign conditions. jmaterenvironsci.comnih.govnih.gov

Regioselective Derivatization and Functionalization of the this compound Nucleus

The ability to selectively functionalize specific positions on the this compound ring is crucial for synthesizing diverse derivatives with tailored properties.

Site-Selective C-H Functionalization Strategies on 2(5H)-Pyridinones

Site-selective C-H functionalization has emerged as a powerful strategy for directly introducing substituents onto the this compound core, avoiding pre-functionalization steps. The 2-pyridone ring presents multiple C-H bonds at positions C3, C4, C5, and C6 that can be targeted for functionalization. acs.org Studies have focused on achieving selectivity at specific positions, with significant attention given to C3 and C5 functionalization. rsc.orgnih.govresearchgate.net C3-selective C-H functionalization has been achieved through radical reactions and transition-metal-catalyzed processes involving nickel, manganese, and iron catalysts. rsc.orgnih.govresearchgate.net Palladium-catalyzed oxidative olefination and arylation have shown selectivity for the C5 position, although the introduction of substituents at C4 or C6 can switch the selectivity to C3. researchgate.net Iridium(III)-catalyzed dual C6/C5 C-H functionalization has also been reported for constructing fused heterocycles. acs.org The regioselectivity in C-H functionalization can be influenced by various factors including the catalyst system, directing groups, and steric and electronic properties of substituents on the pyridone ring. rsc.orgnih.govresearchgate.net

Introduction of Diverse Substituents and their Positional Effects on this compound Reactivity

The introduction of diverse substituents onto the this compound nucleus significantly impacts its reactivity and properties. The electronic nature of substituents can influence the site selectivity of reactions, such as in C-H functionalization and N- vs. O-alkylation or arylation. nih.govdntb.gov.uaresearchgate.netacs.org For instance, electron-withdrawing groups can facilitate certain reactions, while electron-donating groups may retard them. nih.gov Steric hindrance also plays a crucial role in directing regioselectivity, as observed in the preferential formation of O-arylation products when bulky substituents are present at the C6-position of 2-pyridones. researchgate.net The ability to introduce a wide range of functional groups, including halogens, nitro, cyano, ester, alkyl, and aryl groups, allows for the synthesis of structurally diverse 2-pyridone derivatives. rsc.orgnih.gov Palladium/norbornene cooperative catalysis has enabled the dual functionalization of iodinated 2-pyridones, allowing the introduction of various alkyl and aryl groups. nih.gov The position of substituents can also influence the tautomeric equilibrium of 2-pyridinone, which in turn affects its reactivity and interactions. wikipedia.orgrsc.org

Synthesis of Polycyclic and Fused-Ring Systems Incorporating this compound

The synthesis of polycyclic and fused-ring systems incorporating the this compound scaffold is a significant area of research in organic chemistry, driven by the prevalence of these structures in bioactive compounds. rsc.orginnovareacademics.inub.edu Various strategies have been developed to construct such complex frameworks.

One approach involves intramolecular cyclization reactions. For instance, novel 1,2-fused 5H-chromeno[4,3-b]pyridin-5-ones and a 6H-benzo[h] nih.govcymitquimica.comnaphthyridin-5-one have been synthesized starting from a 2-quinolone analogue via Knoevenagel condensation followed by a ring closure reaction known as the 'tert-amino effect'. researchgate.net This demonstrates the utility of established reactions in constructing fused systems involving the pyridinone ring.

Another strategy utilizes cycloaddition reactions. While the provided text does not explicitly detail cycloaddition reactions of this compound for fused systems in this specific section, related examples in the search results highlight the power of cycloaddition in constructing polycyclic systems. For example, intramolecular [3+2]-cycloaddition reactions have been used to synthesize novel β-lactam-substituted polycyclic fused chromeno pyrrole (B145914) derivatives. doi.org Similarly, 1,3-dipolar cycloaddition of azomethine ylides to Baylis-Hillman adducts derived from 4-oxoazetidine-2-carbaldehydes has been reported for the synthesis of β-lactam-substituted polycyclic fused heterocyclic derivatives. doi.org These examples, while not directly on this compound, illustrate the types of cycloaddition strategies that could be applied or adapted for constructing fused systems incorporating the pyridinone core.

Furthermore, metal-catalyzed and non-metal-catalyzed cycloaddition reactions are recognized as efficient ways to synthesize N-containing multiple fused ring systems. nih.gov This suggests that catalytic approaches are also explored in the context of constructing complex structures featuring the pyridinone moiety.

Ring transformation reactions of pyran-2-ones followed by photocyclization have also been employed to yield multi-ring fused scaffolds. nih.gov Specifically, N-nucleophile-induced ring transformation of 2H-pyran-2-one followed by in situ cis-stilbene-type oxidative photocyclization yielded new C-C bond formation without an additional oxidant, leading to imidazo[1,2-a]isoquinoline analogs. nih.gov This highlights a method where a related heterocyclic system undergoes transformation and subsequent cyclization to form fused rings, a strategy potentially applicable to or inspiring syntheses involving pyridinone.

The synthesis of fused systems can also involve anionic ring-closing cascades. A convergent synthesis of a pentacyclic framework was described via an anionic ring-closing cascade where two new rings were formed. ub.edu This approach, involving nucleophilic aromatic substitution and in situ quenching of the resulting anion, demonstrates the utility of anionic strategies in constructing complex fused architectures relevant to nitrogen-containing heterocycles. ub.edu

Direct functionalization strategies, such as C-H functionalization, are also being increasingly utilized to simplify synthetic protocols and enrich libraries of 2-pyridone derivatives, which can serve as intermediates for fused systems. innovareacademics.in Selective functionalization at different positions (C3, C5, and C6) has been achieved using various methods, including electrophilic palladation, radical initiated interactions, and nucleophilic metal addition. innovareacademics.in

Reaction Mechanisms and Reactivity Profiles of this compound Derivatives

The reactivity of this compound derivatives is influenced by their electronic structure and the presence of various functional groups. Understanding their reaction mechanisms is crucial for designing targeted synthetic strategies.

Nucleophilic and Electrophilic Reactivity of 2(5H)-Pyridinones

2-Pyridone, the tautomer of 2-hydroxypyridine (B17775), exhibits distinct reactivity patterns towards nucleophiles and electrophiles depending on the position on the ring. rsc.org Based on resonance structures, the C3 and C5 positions are considered more electron-rich and thus more reactive towards electrophiles. rsc.org Conversely, the C4 and C6 positions are more electron-deficient, favoring reactions with nucleophiles. rsc.org

Studies on the nucleophilic reaction of electron-deficient pyridone derivatives, such as 1-substituted 3,5-dinitro-2-pyridones, with sodio β-keto esters have revealed novel ring transformation reactions. oup.com This reaction involves the step-by-step nucleophilic attack of the ambident nucleophiles at the ambident electrophilic centers of the 2-pyridones, leading to the formation of bicyclic intermediates. oup.com The isolation of bicyclic intermediates like 2-azabicyclo[3.3.1]nona-3,7-dienes supports this mechanistic proposal. oup.com

Selective functionalization of the pyridone-2 core at the 5- and 3-positions is often achieved through electrophilic palladation or radical initiated SOMO/HOMO interactions. innovareacademics.in Functionalization at the 6-position is more favored by nucleophilic metal addition. innovareacademics.in

Theoretical studies on azo derivatives of 2-pyridone have investigated photooxidation reactions involving electrophilic (¹O₂) and nucleophilic (O₂•⁻) reactions. scirp.org Calculations of electron density distribution on HOMO and LUMO orbitals help determine the tendency for electrophilic attack by singlet oxygen or nucleophilic attack by the superoxide (B77818) anion at specific atoms in the molecule. scirp.org

Photochemical Reactions and Photoinduced Transformations of this compound

Photochemical transformations are powerful tools in organic synthesis for accessing structurally complex molecules. researchgate.net UV-initiated reactions of heterocyclic systems, including pyridine derivatives, are a significant part of organic photochemistry. researchgate.net

2-Pyridones can undergo various photochemical reactions. For instance, [2+2] photocycloaddition reactions of symmetrically disubstituted alkenes to this compound have been investigated. dntb.gov.ua

Studies on the photochemistry of a 3-oxygenated-2-pyridone with an alkyne tether have been reported. researchgate.net While the specific details of the transformation are not fully elaborated in the provided snippet, it indicates research into photoinduced cyclization or rearrangement pathways involving substituted pyridones.

The irradiation of dihydropyridone derivatives can lead to cleavage products. cdnsciencepub.com For example, irradiation of 4,6,6-trimethyl-5,6-dihydro-2(1H)-pyridone in water yields unsaturated amides and acetone, along with a small amount of a photohydration product. cdnsciencepub.com The mechanism proposed involves the cleavage of the dihydropyridone to the enolic form of an acylimine, which then reacts differently depending on the solvent. cdnsciencepub.com The reactivity can also be influenced by the multiplicity of the excited intermediate, with direct photolysis potentially leading to cleavage products via a singlet state, while triplet sensitized reactions may favor photodimerization. cdnsciencepub.com

Enantioselective photochemical reactions of prochiral 2-pyridones in solution have also been studied. acs.org [4+4]-photocycloaddition with cyclopentadiene (B3395910) has been shown to proceed with high enantioselectivity in the presence of a chiral host. acs.org Electrocyclic [4π]-ring closure to 3-oxo-2-azabicyclo[2.2.0]-5-hexenes also occurs photochemically, albeit with lower enantioselectivity. acs.org

Organocatalytic Applications in Ester-Amide Exchange Reactions Mediated by this compound

2-Pyridone and its derivatives can act as organocatalysts in various reactions, including acyl group transfers like ester amidation. semanticscholar.orgmdpi.com 2-Pyridone is known to catalyze proton-dependent reactions and can function as a bifunctional catalyst, acting as both a Brønsted acid and a base. semanticscholar.orgmdpi.com

Specifically, 6-halo-2-pyridones have been found to catalyze ester aminolysis. researchgate.net This catalytic method is effective for the amidation of both reactive aryl esters and less reactive methyl and benzyl (B1604629) esters with amines. researchgate.net The reaction can be performed under less stringent conditions (without strictly dry and anaerobic environments), and the 6-chloro-2-pyridone catalyst can be recovered quantitatively. researchgate.net

The proposed mechanism for 6-halo-2-pyridone catalyzed ester aminolysis involves dual activation of the ester and amine substrates through hydrogen bonding between the catalyst and the substrates. researchgate.net This bifunctional nature of the 6-halo-2-pyridone catalyst facilitates the ester-amide exchange. researchgate.net

This organocatalytic approach provides a sustainable method for amide bond formation, offering an alternative to traditional methods that may involve toxic reagents or generate hazardous by-products. researchgate.net

Table 1: Organocatalytic Ester Aminolysis Mediated by 6-Halo-2-pyridone

CatalystEster SubstrateAmine SubstrateConditionsOutcomeReference
6-Halo-2-pyridoneAryl estersAminesNot strictly dry/anaerobicEster aminolysis, Amide formation researchgate.net
6-Halo-2-pyridoneMethyl estersAminesNot strictly dry/anaerobicEster aminolysis, Amide formation researchgate.net
6-Halo-2-pyridoneBenzyl estersAminesNot strictly dry/anaerobicEster aminolysis, Amide formation researchgate.net
6-Chloro-2-pyridoneVarious amino estersVarious aminesNot strictly dry/anaerobicDipeptide synthesis (high enantiopurity) researchgate.net

The ability of 6-halo-2-pyridones to catalyze dipeptide synthesis from amino acid esters while maintaining high enantiomeric purity further highlights their utility as organocatalysts in peptide chemistry. researchgate.net

Catalytic Dimensions of 2 5h Pyridinone and Its Structural Analogues

2(5H)-Pyridinone as a Bifunctional Tautomeric Catalyst

The tautomeric equilibrium between the lactam form, this compound, and the lactim form, 2-hydroxypyridine (B17775), is a key feature enabling its bifunctional catalytic activity. wikipedia.orgchemrxiv.org In solution and the solid state, the 2-pyridone tautomeric form is generally predominant, although the equilibrium can be influenced by factors such as solvent polarity and the presence of substituents. oup.comuni-muenchen.denih.gov The ability to readily interconvert between these two forms allows this compound to facilitate reactions requiring both acidic and basic functionalities within the same catalytic cycle. sigmaaldrich.com This "push-pull" mechanism is analogous to the catalytic strategies employed by some enzymes. sigmaaldrich.com

Mechanistic Pathways in this compound Catalysis: Proton Relay and Ditopic Receptor Behavior

The catalytic mechanisms involving this compound often involve proton relay and can exhibit ditopic receptor behavior. wikipedia.orgwiley-vch.de The tautomeric nature of this compound allows it to act as a shuttle for protons, transferring them between reactants or within a reacting complex. acs.org This proton relay system can significantly lower the energy barrier of reactions involving proton transfer. researchgate.netresearchgate.net

Furthermore, this compound and its derivatives can function as ditopic receptors, capable of binding to two different sites simultaneously. This dual binding ability can help preorganize substrates or transition states, facilitating the catalytic process. wiley-vch.dersc.org The combination of proton relay and ditopic binding contributes to the observed catalytic efficiency in various transformations. wikipedia.orgresearchgate.net

Applications in Proton-Dependent Organic Transformations

This compound and its derivatives have been demonstrated to catalyze a variety of proton-dependent organic reactions. wikipedia.orgresearchgate.net A classic example is the mutarotation of sugars, where 2-pyridone's tautomerism facilitates the interconversion of anomers through a cyclic transition state involving simultaneous proton transfer. sigmaaldrich.comresearchgate.net Another application is the aminolysis of esters, where 2-pyridone has been shown to effectively catalyze the reaction between activated esters and amines, particularly in nonpolar solvents. wikipedia.orgchemrxiv.orgsigmaaldrich.com Research has also explored its use in ester-amide exchange reactions, with substituted 2-pyridone derivatives showing effectiveness in accelerating these transformations. chemrxiv.org

While the search results primarily highlight the use of 2-pyridone and its derivatives as catalysts in organic synthesis, some studies also touch upon their role as ligands in transition metal catalysis, where the pyridonate motif can be involved in metal-ligand cooperative proton transfer processes. acs.orgresearchgate.netrsc.orgacs.org

Structure-Activity Relationships in this compound Catalysts

The catalytic activity of this compound can be influenced by structural modifications. Studies on structure-activity relationships (SARs) aim to understand how changes in the substitution pattern of the pyridinone core affect its catalytic efficiency and selectivity. researchgate.net

Research indicates that the position and electronic nature of substituents can impact the tautomeric equilibrium and the ability of the pyridone to engage in proton transfer and binding interactions. For instance, introducing electron-donating groups at certain positions, such as the 5-position, has been shown to enhance the catalytic performance in specific reactions like ester-amide exchange. chemrxiv.org Conversely, substituents at positions near the reaction center, like the 3- and 6-positions, can influence the steric environment and affect substrate accessibility. chemrxiv.org

Theoretical studies on substituted 2-hydroxypyridines (the tautomeric form of 2-pyridones) have explored the effect of methyl group substitution on their properties, indicating that substituents can influence bond lengths and electronic distribution within the ring system, which in turn can impact tautomeric stability and potentially catalytic behavior. oup.comtsijournals.com The ability to modify the pyridinone core allows for the tuning of its catalytic properties for specific applications.

Coordination Chemistry of 2 5h Pyridinone and Its Ligand Platforms

2(5H)-Pyridinone as a Bridging Ligand: Analogies to Carboxylates

The 2-pyridonate anion is well-recognized for its ability to act as a bridging ligand, connecting two or more metal centers. In this capacity, it often serves as a 1,3-bridging ligand, a role that draws a strong analogy to the well-established coordination behavior of carboxylate anions. acs.org This similarity in bridging functionality has led to the exploration of 2-pyridonate as a surrogate for carboxylates in the design of polynuclear metal complexes.

The deprotonated 2-pyridonate ligand possesses a delocalized negative charge between the nitrogen and oxygen atoms, which allows it to bridge metal ions in a manner akin to the syn-syn or syn-anti bridging modes of carboxylates. rsc.org This structural mimicry is particularly evident in the formation of dinuclear "paddle-wheel" type structures, where two metal centers are held in close proximity by four bridging pyridonate ligands. rsc.org Such arrangements are reminiscent of the classic dirhodium and dicopper paddlewheel complexes supported by carboxylate ligands.

The analogy extends to the types of metal centers that can be bridged. Dinuclear complexes featuring 2-pyridonate bridges have been synthesized with a variety of transition metals, leading to interesting magnetic and electronic properties arising from the metal-metal interactions mediated by the bridging ligand.

Diverse Coordination Modes in this compound Metal Complexes (N,O-chelation, N-donor modes)

A remarkable feature of the 2-pyridonate ligand is its facile adoption of and dynamic interconversion between diverse coordination motifs. rsc.orgresearchgate.net This versatility stems from the presence of both a hard oxygen and a nitrogen donor atom within a rigid heterocyclic framework. rsc.org

The primary coordination modes observed in metal complexes of this compound and its deprotonated form are:

N,O-chelation (κ²-N,O): The 2-pyridonate anion can act as a bidentate ligand, coordinating to a single metal center through both the nitrogen and oxygen atoms to form a stable chelate ring. rsc.orgresearchgate.net This mode of coordination imparts a rigid geometry upon the metal center due to the constrained bite angle of the ligand. rsc.org X-ray diffraction studies of such complexes show an elongation of the C–O bond, indicating an increased single bond character consistent with the 2-oxypyridine form. rsc.org

N-donor (κ¹-N): The neutral this compound tautomer can coordinate to a metal center solely through its nitrogen atom. rsc.orgresearchgate.net In this monodentate coordination, the C–O bond distance is indicative of the pyridone form. rsc.org

O-donor (κ¹-O): Coordination can also occur exclusively through the oxygen atom. researchgate.net

Bridging Modes (μ₂-N,O, μ₃-N,O): As discussed previously, the 2-pyridonate ligand is adept at bridging multiple metal centers, utilizing both its nitrogen and oxygen atoms. rsc.orgresearchgate.net

The dynamic nature of these coordination modes in solution can lead to hemilability, where a chelating ligand can reversibly dissociate one of its donor atoms. rsc.org This property is particularly important in catalysis, as the transiently vacated coordination site can become available for substrate binding and activation. rsc.org The preferred coordination mode is often influenced by the nature of the metal ion, the presence of other ligands, and the reaction conditions. rsc.org

Below is an interactive data table summarizing the coordination modes of this compound.

Coordination ModeDescriptionDonor Atoms Involved
N,O-chelation (κ²-N,O) Bidentate coordination to a single metal center.Nitrogen and Oxygen
N-donor (κ¹-N) Monodentate coordination through the nitrogen atom.Nitrogen
O-donor (κ¹-O) Monodentate coordination through the oxygen atom.Oxygen
Bridging (μ₂-N,O) Bridging two metal centers.Nitrogen and Oxygen
Bridging (μ₃-N,O) Bridging three metal centers.Nitrogen and Oxygen

Synthesis and Characterization of Transition Metal Complexes with this compound Ligands (e.g., Cr, Mo, W, Fe, Ni, Pt, Pd, Ru, Cu)

A wide array of transition metal complexes featuring this compound ligands have been synthesized and characterized, highlighting the broad applicability of this ligand system. The synthesis of these complexes often involves the reaction of a suitable metal precursor with the this compound ligand under appropriate conditions.

Chromium (Cr): Chromium(III) complexes with derivatives of 2-pyridinone, such as 1-hydroxy-2-pyridinone-6-carboxylic acid, have been synthesized by reacting a Cr(III) salt with the ligand in an aqueous medium. buu.ac.th The resulting complexes can exhibit interesting biological activities. Another example involves the formation of a chromium peroxo pyridine (B92270) complex. homescience.net

Molybdenum (Mo) and Tungsten (W): The coordination chemistry of 2-pyridinone with heavier transition metals like molybdenum and tungsten has been explored, often in the context of modeling enzyme active sites or exploring novel reactivity. For instance, tungsten complexes with pyridine-2-thiolate (B1254107) ligands, which are structurally related to 2-pyridinone, have been synthesized to study their reactivity towards acetylene (B1199291), mimicking the function of acetylene hydratase. nih.gov

Iron (Fe): Polynuclear iron(II) clusters with 2-pyridonate ligands have been synthesized, revealing novel topologies such as Fe₄ and Fe₅ clusters. acs.orgnih.gov These complexes are of interest for their magnetic properties and as models for iron-containing hydrogenases. acs.orgnih.gov

Nickel (Ni): Anionic nickel(0) complexes supported by bidentate NHC-pyridone ligands have been prepared. chemrxiv.org These complexes are notable for their unsymmetrical chelation and have shown catalytic activity in reactions like hydroboration. chemrxiv.org

Platinum (Pt) and Palladium (Pd): Dinuclear platinum(III) complexes bridged by α-pyridone have been synthesized and structurally characterized. acs.org Similarly, palladium(II) and platinum(II) complexes with substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands, which incorporate a pyridyl moiety, have been prepared and studied. rsc.org

Ruthenium (Ru): Ruthenium complexes with 2-pyridonate ligands have been investigated for their catalytic applications. For example, diruthenium pyridonates are known to form paddle-wheel complexes. rsc.org Ruthenium-catalyzed oxidative annulation reactions have also been developed for the synthesis of 2-pyridones. acs.org

Copper (Cu): Copper complexes with 2-pyridinone derivatives have been synthesized and their coordination behavior studied.

The characterization of these complexes typically involves a combination of spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction to elucidate their solid-state structures. Mass spectrometry and elemental analysis are also routinely employed to confirm the composition of the complexes.

The following table provides a summary of some synthesized transition metal complexes with this compound or its derivatives.

MetalExample of Complex TypeSelected Characterization Techniques
Cr Cr(III) with 1-hydroxy-2-pyridinone-6-carboxylic acidIR, Mass Spectrometry, DFT
W W(II) and W(IV) with pyridine-2-thiolateX-ray Diffraction, NMR
Fe Polynuclear Fe(II) clusters with 2-pyridonateX-ray Diffraction, Mössbauer Spectroscopy, SQUID Magnetometry
Ni Anionic Ni(0) with NHC-pyridone ligandsNMR, IR, UV-Vis, X-ray Diffraction
Pt Dinuclear Pt(III) with α-pyridone bridgesX-ray Diffraction
Ru Diruthenium paddle-wheel complexesNot specified in provided context

Electronic and Steric Influences of Pyridinone Ligands on Metal Centers

The electronic and steric properties of this compound ligands can be readily tuned by introducing substituents on the pyridyl ring. These modifications have a profound impact on the coordination chemistry, structure, and reactivity of the resulting metal complexes.

Electronic Influences: The electronic nature of the 2-pyridonate ligand is highly dependent on the coordinated metal ion and the presence of substituents. rsc.org The ligand can exhibit more N-centered amido or O-centered aryloxy resonance character, which in turn influences the electronic properties of the metal center. rsc.org For instance, electron-withdrawing or electron-donating groups on the pyridone ring can modulate the electron density at the metal center, thereby affecting its redox potential and catalytic activity.

Steric Influences: The introduction of bulky substituents on the 2-pyridone ring can exert significant steric control over the coordination environment of the metal center. This steric hindrance can influence the coordination number of the metal, the stability of the complex, and the accessibility of the metal center to substrates in catalytic reactions. For example, sterically demanding pyridyl ligands have been shown to stabilize unusual coordination geometries and oxidation states. cam.ac.uk In some cases, steric crowding can even prevent the formation of certain metal complexes.

The interplay between electronic and steric effects is crucial in the design of metal complexes with specific properties. By carefully selecting the substituents on the 2-pyridone ligand, it is possible to fine-tune the reactivity of the metal center for applications in catalysis and materials science.

Catalytic Potential of this compound Metal Complexes in Organic Reactions

The unique electronic and structural features of this compound metal complexes have led to their exploration as catalysts in a variety of organic transformations. The ability of the pyridonate ligand to engage in metal-ligand cooperativity, where both the metal and the ligand participate in the catalytic cycle, is a particularly promising aspect. rsc.orgnih.gov

Hydrofunctionalization Reactions: Transition metal complexes with pyridonate ligands have shown promise in hydrofunctionalization reactions. For example, a titanium κ²-pyridonate complex has been successfully employed in the intramolecular hydroaminoalkylation of primary aminoalkenes. rsc.org The bidentate coordination of the pyridonate ligand is thought to be crucial for the observed high chemoselectivity. rsc.org

Hydroboration: Cobalt complexes featuring a 2-pyridonate motif have been developed for the regio-selective borylative reduction of pyridines. nih.gov The multifunctional behavior of the metal pyridonate is believed to facilitate this transformation. nih.gov Anionic nickel(0) complexes with NHC-pyridone ligands have also demonstrated catalytic activity in the hydroboration of styrene, with the pyridone moiety potentially playing a role in reagent activation and delivery. chemrxiv.org

Dehydrogenation Reactions: Iridium(III) complexes with κ¹-N-2-pyridinol ligands have exhibited good catalytic activity in the dehydrogenation of secondary alcohols. rsc.org

The catalytic activity of these complexes is often linked to the hemilability of the 2-pyridonate ligand. rsc.org The ability of the ligand to switch between a chelating and a monodentate coordination mode can open up a coordination site for substrate binding, a key step in many catalytic cycles. rsc.org While much of the initial research focused on noble metal complexes, there is a growing interest in the catalytic applications of 3d transition metal pyridonates, driven by their lower cost and unique reactivity profiles. rsc.org

Supramolecular Architectures and Non Covalent Interactions of 2 5h Pyridinone

Hydrogen Bonding Networks in 2(5H)-Pyridinone Systems (Inter- and Intramolecular)

Hydrogen bonding is the most significant non-covalent interaction governing the structure and properties of supramolecular assemblies involving this compound. These interactions can be broadly categorized into intermolecular (between different molecules) and intramolecular (within the same molecule) hydrogen bonds.

Intermolecular Hydrogen Bonding: The most prevalent intermolecular interaction in this compound systems is the formation of robust N-H···O hydrogen bonds. This interaction leads to the creation of a characteristic cyclic dimer, known as the pyridone homosynthon, which possesses an R2(8) graph set topology. nih.govnih.gov This dimeric motif is a recurring and predictable feature in the crystal structures of 2-pyridone and its derivatives. nih.gov Beyond dimerization, these N-H···O hydrogen bonds can also lead to the formation of one-dimensional chains or more complex three-dimensional networks, depending on the substitution pattern and the presence of other functional groups. aip.org In the solid state, 2-pyridone itself does not form dimers but instead assembles into a helical structure stabilized by hydrogen bonds. wikipedia.org

Intramolecular Hydrogen Bonding: While less common than intermolecular hydrogen bonding for the parent this compound, intramolecular hydrogen bonds can be engineered in substituted derivatives. For an intramolecular hydrogen bond to form, the molecule must possess both a hydrogen bond donor and an acceptor group in a sterically favorable position, typically leading to the formation of a five- or six-membered ring. For instance, in certain substituted pyridone derivatives, an intramolecular C-H···O interaction can lead to the formation of an S(6) ring motif. The formation of intramolecular hydrogen bonds can influence the conformation of the molecule and compete with the formation of intermolecular assemblies.

Dimerization and Self-Aggregation Phenomena in Solution and Solid State

The self-association of this compound is a well-documented phenomenon that is highly dependent on the surrounding environment.

In Solution: In solution, this compound readily forms hydrogen-bonded dimers. wikipedia.org The extent of dimerization is strongly influenced by the nature of the solvent. The equilibrium between the monomeric and dimeric species is a dynamic process, and the association constant for dimerization varies significantly with the solvent's ability to form hydrogen bonds.

In the Solid State: The solid-state aggregation of this compound and its derivatives can manifest in different forms. While some substituted 2-pyridones crystallize as the characteristic hydrogen-bonded dimers, the parent this compound arranges in a helical structure. wikipedia.org For example, 5-methyl-3-carbonitrile-2-pyridone is known to form dimers in the solid state. wikipedia.org The specific aggregation motif adopted in the solid state is a result of a delicate balance of various non-covalent interactions, including hydrogen bonding, π-stacking, and other van der Waals forces.

The tautomeric equilibrium between this compound and its lactim form, 2-hydroxypyridine (B17775), is also a crucial factor in its aggregation behavior. This equilibrium is sensitive to the solvent environment, with the pyridone form being favored in polar solvents and the hydroxypyridine form in non-polar solvents. wikipedia.org This tautomerism can influence the self-assembly process, as the two tautomers have different hydrogen bonding capabilities.

Role of Solvent Polarity in this compound Supramolecular Assembly

Solvent polarity plays a critical role in dictating the supramolecular assembly of this compound by influencing both its tautomeric equilibrium and the strength of intermolecular hydrogen bonds.

The dielectric constant of the solvent is a key parameter that affects these processes. In polar and protic solvents, such as water and alcohols, the this compound tautomer is favored. wikipedia.org These solvents can effectively solvate the polar lactam form and can also compete for hydrogen bonding sites, which can lead to a higher proportion of monomeric species in solution. wikipedia.org Conversely, in non-polar solvents, the 2-hydroxypyridine tautomer gains stability, and the formation of self-associated dimers through hydrogen bonding is more pronounced due to the lack of competing interactions from the solvent. wikipedia.org

The effect of solvent polarity on the dimerization of 2-pyridone can be summarized as follows:

Polar protic solvents: These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with 2-pyridone molecules and a disruption of the self-associated dimers.

Polar aprotic solvents: These solvents can act as hydrogen bond acceptors and can solvate the 2-pyridone monomers, thereby influencing the monomer-dimer equilibrium.

Non-polar solvents: In these environments, the self-dimerization of 2-pyridone is most favorable due to the minimal interference from the solvent molecules.

π-Stacking Interactions and Their Contribution to Assembly Stability

In addition to hydrogen bonding, π-stacking interactions between the aromatic rings of this compound molecules contribute significantly to the stability of their supramolecular assemblies. These interactions arise from the electrostatic and van der Waals forces between the electron-rich π-systems of adjacent molecules.

The geometry of π-stacking interactions can vary, with common arrangements being face-to-face, edge-to-face (T-shaped), and offset-stacked conformations. nih.gov The specific geometry and strength of these interactions are influenced by the electronic nature of the pyridone ring and any substituents present. In the crystal structures of 2-pyridone derivatives and their co-crystals, π-stacking interactions are frequently observed, often in concert with hydrogen bonding, to create robust and well-ordered three-dimensional architectures.

Table 1: Geometric Parameters for π-Stacking Interactions in Pyridine-Containing Crystal Structures
Interaction TypeCentroid-to-Centroid Distance (Å)Dihedral Angle (°)Reference Compound Type
Phenyl-Phe5.0 - 5.650 - 70Protein-Ligand Complex
Pyridine-PyridineVariableVariableGeneral Pyridine (B92270) Derivatives
Oxadiazole-PyridineVariableVariableN-pyridyl ureas

Crystal Engineering and Design of this compound-Based Materials

The predictable and robust nature of the hydrogen bonding in this compound makes it an excellent building block for crystal engineering. Crystal engineering aims to design and synthesize functional solid-state materials with desired physical and chemical properties by controlling the arrangement of molecules in the crystal lattice.

The pyridone homosynthon is a particularly reliable supramolecular synthon, which is a structural unit that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. nih.gov The high fidelity of this synthon allows for the rational design of multi-component crystals, such as co-crystals and salts, where this compound is combined with other molecules to create novel supramolecular architectures. nih.gov

Strategies in the crystal engineering of this compound-based materials often involve:

Co-crystallization: Combining this compound with other molecules (co-formers) that have complementary hydrogen bonding sites to form new crystalline structures with modified properties.

Polymorphism control: Directing the crystallization of this compound derivatives to obtain different crystalline forms (polymorphs) with distinct properties.

Functionalization: Introducing other functional groups onto the 2-pyridone scaffold to introduce additional non-covalent interactions and to tune the properties of the resulting materials.

Through these strategies, a wide range of functional materials based on this compound have been developed, with potential applications in pharmaceuticals, electronics, and materials science. iipseries.org

Computational Analysis of Non-Covalent Interactions in this compound Systems (e.g., Hirshfeld Surface Analysis, NCI Plot Analysis)

Computational methods are powerful tools for the analysis and visualization of non-covalent interactions in molecular crystals, providing quantitative insights into the forces that govern supramolecular assembly.

Hirshfeld Surface Analysis: This method provides a graphical representation of the intermolecular contacts in a crystal. The Hirshfeld surface is partitioned into regions corresponding to different types of close contacts, and the percentage contribution of each contact to the total surface area can be calculated. For pyridone derivatives, Hirshfeld surface analysis typically reveals the dominance of H···H, O···H/H···O, and C···H/H···C contacts, confirming the importance of hydrogen bonding and van der Waals interactions in the crystal packing. mdpi.comnih.govnih.gov

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Pyridone Derivative.
Interaction TypePercentage Contribution (%)
H···H46.8
H···O/O···H23.5
H···C/C···H15.8

Non-Covalent Interaction (NCI) Plot Analysis: NCI plot analysis is a visualization technique based on the electron density and its derivatives that allows for the identification and characterization of non-covalent interactions in real space. nih.gov In an NCI plot, different types of interactions are represented by isosurfaces of the reduced density gradient, which are colored according to the sign of the second eigenvalue of the electron density Hessian. This allows for a clear distinction between:

Strong, attractive interactions (e.g., hydrogen bonds): Typically appear as blue or green disc-like isosurfaces.

Weak, van der Waals interactions (e.g., π-stacking): Generally represented by broader, greener isosurfaces.

Repulsive, steric clashes: Appear as red or brown isosurfaces.

Advanced Computational and Theoretical Studies on 2 5h Pyridinone Systems

Quantum Chemical Characterization of Electronic Structure (HOMO-LUMO, Dipole Moments, Hyperpolarizability)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to characterize the electronic structure of 2(5H)-Pyridinone and its derivatives. These studies provide valuable information regarding molecular orbitals, charge distribution, and nonlinear optical (NLO) properties.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key parameters derived from these calculations. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is indicative of a molecule's kinetic stability and molecular reactivity, with smaller gaps often suggesting higher reactivity and interesting optical and electrical properties. arxiv.org Studies on 2-pyridone tautomers have investigated the electronic structures, noting that the LUMO orbital can have larger compositions of the nitrogen atom compared to the HOMO orbital in certain tautomers. anveshanaindia.com For substituted pyridone derivatives, HOMO-LUMO energy calculations have confirmed charge transfer within the molecule. researchgate.netresearchgate.net

Dipole moments, which represent the separation of positive and negative charges within a molecule, are also computed using quantum chemical methods. These values provide insights into the polarity of the molecule and its interactions with the surrounding environment, particularly in solution. arxiv.orgup.ac.za

Hyperpolarizability is a measure of a material's response to an external electric field and is directly related to its NLO properties. Theoretical predictions of first-order hyperpolarizability confirm the NLO activity of molecules. ijesit.com Studies on 2-pyridone tautomers have computed polarizability and first-order hyperpolarizability values theoretically. anveshanaindia.com While the total hyperpolarizabilities of both 2-hydroxypyridine (B17775) and 2-pyridone tautomers are generally low, indicating poor NLO behavior, the enhancement of hyperpolarizability in 2-hydroxypyridine compared to 2-pyridone has been interpreted by bond length alternation. nih.govresearchgate.net

Computational methods like DFT, often utilizing functionals such as B3LYP and basis sets like 6-311++G(d,p), are commonly used for these characterizations. anveshanaindia.comresearchgate.netresearchgate.netijesit.com

Thermodynamic and Kinetic Analyses of this compound Reactions

Theoretical and computational methods are instrumental in analyzing the thermodynamics and kinetics of reactions involving this compound, particularly its tautomerization equilibrium with 2-hydroxypyridine. This tautomerism is a classic example of heteroaromatic proton-transfer. chemrxiv.org

Computational studies have investigated the gas-phase thermal tautomerization reaction between 2-hydroxypyridine (2-HPY) and 2-pyridone (2-PY) using various DFT and coupled cluster methods. nih.govresearchgate.net These analyses aim to determine the relative stability of the tautomers and the energy barriers associated with their interconversion. Different computational methods and basis sets can yield varying results regarding the favored tautomer and the energy difference between them. nih.govresearchgate.netchemrxiv.org For instance, some methods predict a preference for 2-HPY, while others favor 2-PY, highlighting the sensitivity of these calculations to the chosen level of theory. nih.govresearchgate.net

Kinetic analyses, often involving the calculation of activation energies, provide insights into the reaction rates and mechanisms. Studies have explored both intramolecular and intermolecular proton transfer pathways for the tautomerization, revealing significant differences in activation barriers. nih.govresearchgate.net

Thermodynamic parameters such as enthalpy (∆H°), entropy (∆S°), and Gibbs free energy (∆G°) of tautomerization are computed to understand the equilibrium position under different conditions. nih.govresearchgate.netchemrxiv.org These theoretical findings are often compared with experimental data to validate the computational models. nih.govchemrxiv.org

Modeling of Solvent Effects on this compound Behavior

Solvent effects play a crucial role in the behavior of this compound, influencing its tautomeric equilibrium, electronic structure, and reactivity. Computational modeling is essential for understanding these interactions at a molecular level.

Continuum models, which approximate the solvent as a polarizable medium, and more computationally intensive explicit solvent models, where solvent molecules are included explicitly, are used to model solvent effects. springernature.com Studies have shown that solvent polarity can dictate the dominant tautomeric form of this compound. researchgate.net Polar solvents generally favor the 2-pyridone form. nih.govresearchgate.net

Computational investigations have explored the influence of different solvents on properties like the HOMO-LUMO gap, dipole moment, and hyperpolarizability of pyridone derivatives. up.ac.za These studies help to elucidate how solvent interactions affect the electronic structure and potential applications, such as NLO activity.

Modeling solvent effects on tautomerism has shown that increasing medium polarity can increase the population of the lactam form (2-pyridone). researchgate.net Despite decades of theoretical calculations, achieving quantitative agreement with experimental tautomerization energies in solution remains a challenge, indicating the complexity of accurately modeling solvent effects. chemrxiv.org

Computational Predictions in this compound Biosynthesis Pathways

Computational methods are increasingly applied to predict and understand the biosynthesis pathways of natural products containing the 2-pyridone scaffold. These studies can help elucidate enzymatic mechanisms and identify potential intermediates.

Computational analysis has been used to predict reaction mechanisms in the biosynthesis of pyridone natural products. For example, computational analysis predicted a σ-bridged cation mediated cyclization mechanism in the biosynthesis of deoxyakanthomycin, an atropisomeric pyridone natural product. nih.gov This computational prediction was subsequently validated experimentally. nih.gov

These studies contribute to a unifying understanding of how diverse 2-pyridone natural products can be synthesized in nature, often deriving from common intermediates through different enzymatic or substrate-controlled pathways. nih.gov Computational predictions can guide experimental efforts in characterizing biosynthetic enzymes and pathways.

Force Field Development and Classical Molecular Dynamics for this compound Aggregation

Classical molecular dynamics (MD) simulations, which rely on force fields to describe atomic interactions, are valuable tools for studying the dynamic behavior of molecules, including aggregation processes. While specific studies focusing solely on the aggregation of this compound were not prominently found, the principles of force field development and MD simulations are applicable to such investigations.

Force fields are mathematical models that approximate the potential energy of a system of atoms based on their positions. mdpi.com Accurate force fields are crucial for obtaining reliable results from MD simulations. nih.gov Developing or refining force fields for specific classes of molecules, such as pyridones, is an ongoing area of research to improve the accuracy of simulations. rsc.orgbiorxiv.org

Classical MD simulations can be used to study the aggregation behavior of molecules by simulating their movement and interactions over time in a simulated environment. mdpi.com This can provide insights into the formation of dimers, oligomers, or larger aggregates, which is relevant to understanding the physical properties and potential self-assembly of this compound.

Studies on the aggregation of other molecules, such as amyloid peptides, highlight the sensitivity of simulated aggregation pathways to the choice of force field. nih.gov This underscores the importance of using appropriate and well-validated force fields when studying the aggregation of this compound.

While direct research on this compound aggregation using force field development and classical MD was not extensively detailed in the search results, the methodologies described for other systems are directly applicable to investigating the self-association and aggregation of this compound molecules in various environments.

Spectroscopic and Structural Characterization Techniques Applied to 2 5h Pyridinone Research

Vibrational Spectroscopy (IR, Raman) for Structural and Tautomeric Insights

Infrared (IR) and Raman spectroscopy are powerful tools for distinguishing between the tautomeric forms of 2(5H)-Pyridinone and 2-hydroxypyridine (B17775) and gaining insights into their vibrational modes. IR spectroscopy has been used to identify the predominant tautomer in the solid state by observing the presence of the characteristic C=O stretching frequency of the 2-pyridone form and the absence of O-H stretching frequencies associated with 2-hydroxypyridine. wikipedia.orgchemeurope.com Studies using Fourier transform infrared (FT-IR) spectroscopy, including matrix isolation experiments, have contributed to understanding the vibrational spectra of the 2-hydroxypyridine/2-pyridone system. chemrxiv.orgresearchgate.net Two-dimensional IR (2D IR) spectroscopy has also been employed to characterize tautomeric equilibria in aqueous solutions, allowing for the separation and identification of distinct vibrational modes belonging to each tautomer, even in congested spectra. nih.gov This technique has been used to study 2-pyridone derivatives and has shown that the population of the lactim tautomer can increase with temperature in certain cases. nih.gov

Electronic Spectroscopy (UV/Vis) for Tautomeric Discrimination and Electronic Transitions

Ultraviolet-Visible (UV/Vis) spectroscopy is a valuable technique for studying the electronic transitions of this compound and 2-hydroxypyridine and for quantitatively determining the amounts of each tautomer in solution. UV/Vis data can be used to discriminate between the two tautomeric forms based on their distinct electronic absorption spectra. semanticscholar.orgchemtube3d.com This method allows for the quantitative analysis of the tautomeric equilibrium in different solvents, providing information on how solvent polarity influences the relative populations of the lactam and lactim forms. semanticscholar.org Studies have utilized UV/Vis spectroscopy in a range of solvents to investigate the tautomeric equilibrium of 2-hydroxypyridines, including those with annelated rings. rsc.org

Resonance Spectroscopy (NMR, Microwave) for Solution-State Dynamics and Gas-Phase Conformations

Resonance spectroscopy techniques, such as Nuclear Magnetic Resonance (NMR) and Microwave spectroscopy, provide detailed information about the structure, dynamics, and conformation of this compound and 2-hydroxypyridine in different phases.

NMR spectroscopy, particularly 1H and 13C NMR, has been used to investigate the tautomerism in solution. While in some cases NMR data alone may not definitively discriminate between the two tautomeric forms, it can provide valuable information when used in conjunction with other techniques or by studying methylated derivatives as fixed models of each tautomer. semanticscholar.org NMR studies have been reported for 2-hydroxypyridine in solvents like CDCl₃. chemicalbook.com

Microwave spectroscopy is particularly well-suited for studying the gas-phase conformations and tautomeric equilibrium of molecules due to its high resolution. nih.govacs.org This technique allows for the determination of accurate rotational constants and other spectroscopic parameters, which can be used to deduce molecular structures and identify the presence of different tautomers in the gas phase. nih.govacs.org Microwave spectroscopy has been used to investigate the gas-phase tautomeric equilibrium of 2-pyridinone and 2-hydroxypyridine, providing experimental data on their relative energies and structural parameters. chemrxiv.orgacs.orgresearchgate.net Studies have also utilized pulsed-beam Fourier transform microwave spectrometers to measure rotational constants and nitrogen quadrupole coupling strengths, yielding insights into the planar structure of certain related compounds in the gas phase. nih.gov

X-ray Diffraction (Single-Crystal and Powder) for Solid-State Molecular and Supramolecular Structures

X-ray diffraction is a fundamental technique for determining the arrangement of atoms in the solid state, providing detailed information about molecular and supramolecular structures. Both single-crystal and powder X-ray diffraction have been applied to study this compound and its derivatives.

X-ray crystallography has confirmed that in the solid state, the predominant tautomer is typically the 2-pyridone form. wikipedia.orgchemeurope.com Diffraction studies reveal the hydrogen bonding networks and packing arrangements in the crystal lattice. For example, X-ray diffraction has shown that in the solid state, 2-pyridones often form helical structures through hydrogen bonds, although some substituted derivatives can form dimers. wikipedia.orgchemeurope.com X-ray diffraction studies on substituted 2-hydroxypyridines have also confirmed the presence of the oxo-form in the solid state. semanticscholar.org This technique is crucial for understanding how intermolecular interactions, such as hydrogen bonding, influence the solid-state structure and the favored tautomer. researchgate.netrsc.orgresearchgate.netmetabolomicsworkbench.org

Photoelectron Spectroscopy (UPS, XPS) for Electronic Structure and Bonding Information

Photoelectron spectroscopy techniques, such as Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS), provide information about the electronic structure, ionization energies, and bonding characteristics of molecules.

Photoionization studies using VUV synchrotron radiation coupled with electron/ion coincidence spectrometers have been used to investigate the photoionization of 2-pyridone and 2-hydroxypyridine. rsc.orgresearchgate.net These studies allow for the determination of the state energies of the cations in their ground and excited electronic states. rsc.org Slow photoelectron spectra (SPES) can reveal vibrationally-resolved features, providing detailed information about the vibrational modes of the cations. rsc.orgresearchgate.net Photoelectron spectroscopy can help to understand the electronic structure and how it differs between the tautomers. acs.orgresearchgate.net Anion photoelectron spectroscopy has also been applied to study the 2-hydroxypyridine/2-pyridone tautomeric dimer anion system, providing insights into electron-induced proton transfer. researchgate.net Photoelectron-determined core binding energies can also be used to predict gas-phase basicities. acs.org

Biosynthetic Discovery of 2 5h Pyridinone Scaffolds in Natural Products

Isolation and Structural Elucidation of Naturally Occurring 2(5H)-Pyridinone Derivatives

The this compound scaffold is a core structural motif in a multitude of natural products exhibiting a wide array of biological activities. The discovery of these compounds relies on a systematic process of isolation from natural sources, followed by rigorous structural elucidation using modern spectroscopic techniques. Fungi, in particular, have proven to be a rich source of complex pyridinone derivatives.

A prominent example is Ilicicolin H , a potent antifungal agent first isolated from the fungus Cylindrocladium ilicicola and later from other species like Neonectria sp. DH2. nih.govresearchgate.net The isolation process from Neonectria sp. DH2 involves cultivation on a solid rice medium for several weeks. The resulting fungal culture is then subjected to exhaustive extraction with methanol to create a crude extract. This extract, containing a complex mixture of metabolites, is subsequently purified using reversed-phase high-performance liquid chromatography (HPLC) to yield pure Ilicicolin H. nih.gov The structural elucidation of Ilicicolin H was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) established its molecular formula as C₂₇H₃₁NO₄. nih.gov The intricate tetracyclic structure, featuring the characteristic 2-pyridone ring fused to a decalin moiety, was pieced together using two-dimensional (2D) NMR techniques, which reveal the connectivity of atoms within the molecule. nih.gov

Another well-studied 2-pyridone natural product is Aspyridone A , produced by the fungus Aspergillus nidulans. The biosynthetic gene cluster for aspyridone is often silent under standard laboratory conditions. However, through heterologous expression of the key biosynthetic genes (apdA, apdC, and apdE) in a host organism like Aspergillus oryzae, researchers were able to induce its production. rsc.org Following fermentation of the engineered host, aspyridone A was isolated from the culture. Its structure was determined by comparing its 1D and 2D NMR spectroscopic data with literature values. The final absolute stereochemistry of the molecule was unequivocally confirmed by X-ray crystallography, which provides a definitive three-dimensional map of the atoms. rsc.org

The general workflow for the discovery of such compounds follows a well-established path in natural product chemistry. It begins with the extraction of biomass (e.g., fungal mycelia) using organic solvents. The crude extract is then fractionated using various chromatographic techniques, such as flash column chromatography (FCC), guided by bioassays or spectroscopic analysis. nih.gov Final purification is often achieved by HPLC. Once a pure compound is isolated, its structure is determined using a suite of spectroscopic methods, primarily:

Mass Spectrometry (MS): To determine the molecular weight and molecular formula. nih.gov

NMR Spectroscopy: Including ¹H, ¹³C, and 2D experiments (like COSY, HSQC, and HMBC) to establish the carbon skeleton and the precise arrangement of atoms. nih.gov

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and conjugated systems.

This combination of techniques allows for the unambiguous identification of novel this compound derivatives, paving the way for further investigation into their biosynthetic origins and biological functions.

Enzymatic Catalysis and Substrate Reactivity in Pyridinone Biosynthesis

The biosynthesis of the this compound core in natural products is a fascinating example of enzymatic precision and efficiency. Nature employs sophisticated multi-enzyme complexes, primarily hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) machinery, to construct these scaffolds from simple building blocks.

The biosynthetic pathway of Ilicicolin H provides a clear model for this process in fungi. The backbone of the molecule is assembled by a PKS-NRPS hybrid enzyme called IliA. nih.gov The PKS portion, with the assistance of a trans-acting enoyl reductase (IliB), constructs an octaketide chain from acetate units, while a C-methyltransferase domain adds two methyl groups. This polyketide chain is then passed to the NRPS module, which condenses it with the amino acid L-tyrosine. The hybrid chain is then offloaded from the enzyme complex through the action of a Dieckmann cyclase domain, which catalyzes an intramolecular condensation to form a reactive tetramic acid intermediate. nih.govnih.gov This tetramic acid is a crucial branching point. A putative cytochrome P450 monooxygenase, IliC, is then proposed to catalyze an oxidative ring expansion of the tetramic acid, transforming it into the stable 4-hydroxy-2-pyridinone ring system. A separate enzyme, a S-adenosyl-L-methionine (SAM)-dependent Diels-Alderase (IliD), is responsible for constructing the complex decalin portion of the molecule via an intramolecular [4+2] cycloaddition. nih.govnih.gov

Similarly, the biosynthesis of Aspyridone A in Aspergillus nidulans is initiated by the PKS-NRPS hybrid enzyme ApdA. This enzyme synthesizes a polyketide chain and condenses it with an amino acid, which feeding studies have confirmed to be L-tyrosine. rsc.org The pathway also involves a cytochrome P450 enzyme, ApdE, which is believed to be responsible for the oxidative cyclization and formation of the pyridinone ring from a tetramic acid precursor. rsc.org

In actinomycete bacteria, a different but related enzymatic strategy is used. The formation of pyridone scaffolds in antibiotics like kirromycin and factumycin is driven by a distinct family of Dieckmann cyclases. researchgate.net Enzymes such as KirHI and FacHI catalyze the crucial cyclization step, demonstrating a conserved strategy across different bacterial species for the formation of both tetramic acid and pyridone moieties. researchgate.net

These examples highlight a convergent biosynthetic strategy where a PKS-NRPS-derived linear precursor, tethered to the synthetase, undergoes a key enzymatic cyclization to form a tetramic acid. This intermediate is then acted upon by tailoring enzymes, often P450 monooxygenases, to furnish the final this compound core. The substrate reactivity is tightly controlled by the enzyme architecture, ensuring the correct folding of the precursor chain to facilitate the specific cyclization and subsequent oxidative rearrangements.

Identification of Key Biosynthetic Intermediates and Pathways (e.g., o-Quinone Methide)

The biosynthesis of complex natural products often proceeds through highly reactive, transient intermediates that are difficult to isolate but are crucial for key bond-forming events. The ortho-quinone methide (o-QM) is one such versatile intermediate that has been implicated in the biosynthesis of numerous natural products, including alkaloids and meroterpenoids. nih.govdocumentsdelivered.com These polarized and electron-deficient species can readily participate in reactions like 1,4-conjugate additions and [4+2] cycloadditions (Diels-Alder reactions), enabling the rapid construction of molecular complexity. nih.gov

Nature has evolved a variety of enzymes capable of generating and controlling the reactivity of o-QMs with remarkable chemo-, regio-, and stereoselectivity. nih.gov These enzymes include flavin-dependent oxidases, S-adenosyl-L-methionine (SAM)-dependent pericyclases, and α-ketoglutarate-dependent nonheme iron enzymes. nih.govdocumentsdelivered.com A common biosynthetic route to an o-QM involves the enzymatic hydroxylation of an o-cresol-containing substrate at the benzylic position. Under mild, physiological conditions, the resulting benzylic alcohol can readily eliminate water to form the o-QM intermediate. nih.gov

While direct enzymatic evidence for o-QM intermediates in the biosynthesis of this compound natural products is still emerging, their involvement is strongly suggested by biomimetic syntheses and the types of chemical transformations observed in these pathways. For instance, the formation of complex fused ring systems, such as the decalin moiety in Ilicicolin H, occurs via an intramolecular Diels-Alder reaction. nih.gov Although this specific transformation is catalyzed by a dedicated Diels-Alderase (IliD), the general reactivity pattern is characteristic of o-QM chemistry. It is plausible that in other, yet-to-be-elucidated pyridinone biosynthetic pathways, o-QM intermediates are generated by an oxidase and then undergo either enzyme-catalyzed or spontaneous cycloadditions to form complex polycyclic architectures.

Evidence for such pathways often comes from the isolation of shunt products. In the proposed biosynthesis of xenovulene A, for example, the presence of various side products is considered strong evidence for the formation of a tropolonic o-QM intermediate, which can be trapped by different nucleophiles if not channeled correctly by the downstream enzyme. nih.gov The identification of similar shunt metabolites in the fermentation of pyridinone-producing organisms could provide crucial evidence for the role of these fleeting but powerful intermediates in their biosynthesis.

Chemoenzymatic Synthesis Approaches for Natural this compound Analogues

Chemoenzymatic synthesis, which combines the selectivity of biocatalysis with the versatility of traditional organic synthesis, offers a powerful strategy for producing analogues of complex natural products like 2(5H)-pyridinones. This approach leverages enzymes to perform challenging transformations under mild, aqueous conditions, often with exquisite chemo-, regio-, and stereoselectivity that is difficult to achieve with conventional chemical methods.

A prime example of this strategy is the enzymatic generation of reactive intermediates for subsequent chemical modification. Researchers have developed a one-pot chemoenzymatic cascade for forming o-quinone methides (o-QMs). nih.gov In this system, an α-ketoglutarate-dependent non-heme iron enzyme, such as CitB, is used to selectively hydroxylate the benzylic C-H bond of an o-cresol substrate. Under the aqueous reaction conditions, the resulting benzylic alcohol exists in equilibrium with its corresponding o-QM. This highly reactive intermediate can then be trapped in the same pot by a variety of externally added nucleophiles (to form C-C, C-N, C-O, or C-S bonds) or dienophiles (to undergo Diels-Alder reactions). nih.govchemrxiv.org This method allows for the rapid diversification of phenolic scaffolds and was successfully applied to the chemoenzymatic synthesis of the chroman natural product (–)-xyloketal D. nih.gov Such a platform could be readily adapted to generate analogues of complex pyridinones that contain similar structural motifs.

Another powerful biocatalytic tool is the use of heterologous expression and combinatorial biosynthesis. By identifying and cloning the biosynthetic gene cluster (BGC) for a natural product, the genes can be expressed in a suitable host organism like Aspergillus nidulans or Aspergillus oryzae. nih.gov This not only allows for the sustainable production of the parent natural product but also opens the door to creating novel analogues. For instance, during the heterologous expression of the Ilicicolin H BGC, a new shunt product, Ilicicolin J , was discovered and isolated. nih.gov This demonstrates that the enzymatic machinery can sometimes produce new derivatives naturally. Furthermore, these BGCs can be genetically engineered—by knocking out or swapping genes, or by feeding the organism unnatural precursor molecules—to produce a library of novel analogues. The identification of the Ilicicolin H BGC is seen as a foundational step toward the future combinatorial biosynthesis of new derivatives with potentially improved properties, such as reduced plasma protein binding. nih.govnih.gov This combination of genetic engineering and synthetic biology represents a frontier in creating diverse analogues of medicinally important 2(5H)-pyridinones.

Perspectives and Future Research Directions in 2 5h Pyridinone Chemistry

Design and Synthesis of Architecturally Complex 2(5H)-Pyridinone Systems

The future of this compound synthesis is geared towards the creation of highly complex and diverse molecular structures. Modern synthetic strategies are moving beyond traditional condensation reactions to employ more sophisticated and efficient methodologies. iipseries.orgnih.gov A primary goal is to achieve precise control over regioselectivity and stereochemistry, which has historically been a challenge in pyridinone synthesis. iipseries.org

Key future directions include:

Advanced Catalysis: Transition metal-catalyzed reactions, such as C-H activation, cross-coupling, and annulation, are becoming indispensable tools for constructing and functionalizing the pyridinone core. rsc.orgiipseries.org These methods allow for late-stage diversification of complex molecules, which is highly valuable in drug discovery. iipseries.org For instance, rhodium(III)-catalyzed methods have been developed for the rapid synthesis of highly substituted 2-pyridones. iipseries.org

Multicomponent Reactions (MCRs): One-pot MCRs provide a streamlined and atom-economical approach to generating molecular complexity from simple, readily available starting materials. researchgate.netnih.gov Four-component reactions have been successfully used to synthesize 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles, demonstrating the power of MCRs in building intricate scaffolds. nih.gov

Flow Chemistry: The use of continuous flow reactors offers enhanced control over reaction parameters, improved safety, and potential for scalability. This technology is being explored for the synthesis of thiazolo ring-fused 2-pyridones, allowing for rapid optimization of reaction conditions.

Solid-Phase Synthesis: To facilitate the rapid generation of libraries of complex pyridinones for screening purposes, solid-phase synthesis methods are being developed. nih.gov This approach allows for the introduction of diverse substituents and is suitable for parallel synthesis, as demonstrated in the creation of a library of ring-fused 2-pyridinones targeting bacterial chaperones. nih.gov

Table 1: Modern Synthetic Methodologies for Complex 2(5H)-Pyridinones

Methodology Catalyst/Reagent Type of Complexity Achieved Reference
[2+2+2] Cycloaddition Ni(0)-catalyst Highly substituted 2-pyridone derivatives iipseries.org
Rh(III)-Catalyzed Annulation Rh(III) complex Highly functionalized 2-pyridones iipseries.org
Four-Component Reaction L-proline or Piperidine Polysubstituted 3-cyano-2-pyridones researchgate.netnih.gov
Solid-Phase Synthesis Various Enantiomerically enriched, ring-fused 2-pyridinones nih.gov

Exploration of Novel Catalytic and Material Science Applications for 2(5H)-Pyridinones

While 2(5H)-pyridinones are well-established in medicinal chemistry, their potential in catalysis and material science is an emerging and promising field of research. iipseries.org The unique electronic and structural properties of the pyridinone ring make it an attractive building block for functional molecules and materials.

Future research in this area will likely focus on:

Coordination Chemistry and Catalysis: The this compound moiety can act as a versatile ligand for transition metals, similar to carboxylates. wikipedia.org These metal-pyridinone complexes could find applications as catalysts in a variety of organic transformations. The ability of the pyridinone ring to participate in hydrogen bonding and act as a proton shuttle is also being explored for its catalytic potential in proton-dependent reactions, such as the aminolysis of esters. wikipedia.org

Functional Polymers: Incorporating this compound units into polymer backbones or as pendant groups can impart specific properties, such as thermal stability, conductivity, or self-healing capabilities through hydrogen bonding interactions. The ability of 2-pyridone to form stable hydrogen-bonded dimers is a key feature that can be exploited to create supramolecular polymer assemblies. wikipedia.org

Organic Electronics: The π-conjugated system of the pyridinone ring suggests its utility in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research is directed towards designing and synthesizing novel pyridinone-containing molecules with tailored electronic properties for these applications. iipseries.org

Table 2: Emerging Applications of 2(5H)-Pyridinones

Application Area Relevant Property of this compound Potential Use Reference
Homogeneous Catalysis Ligand for transition metals Novel metal-ligand complexes for organic synthesis wikipedia.org
Organocatalysis Proton-donor/acceptor ability Catalyst for proton-dependent reactions wikipedia.org
Material Science Hydrogen-bonding capability Self-healing polymers, supramolecular materials iipseries.org

Integration of Advanced Data Science and AI in Pyridinone Research

The integration of artificial intelligence (AI) and data science is set to revolutionize research in this compound chemistry. mit.edu These computational tools can accelerate the discovery and development of new pyridinone-based molecules by analyzing vast datasets to identify patterns and make predictions. nih.gov

Key applications and future trends include:

Predictive Modeling: Machine learning algorithms can be trained to predict the physicochemical properties, biological activities, and toxicity of novel this compound derivatives before they are synthesized. nih.gov This in silico screening approach saves time and resources by prioritizing the most promising candidates for laboratory investigation. researchgate.net

Automated Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex pyridinone targets. nih.gov These programs analyze known reactions to devise step-by-step pathways, often uncovering non-intuitive strategies that might be overlooked by human chemists. iscientific.org

Reaction Optimization: AI and machine learning can be combined with automated robotic systems to rapidly screen and optimize reaction conditions. illinois.edu By systematically varying parameters like temperature, solvent, and catalyst, these systems can identify the optimal conditions for synthesizing pyridinone derivatives with high yield and purity, a process that is often time-consuming when done manually. illinois.eduresearchgate.net

Table 3: Applications of AI and Data Science in this compound Research

Application AI/Data Science Technique Objective Reference
Virtual Screening Molecular Docking, QSAR Predict binding affinity and biological activity of new derivatives nih.govresearchgate.net
Synthesis Prediction Machine Learning, Neural Networks Propose efficient retrosynthetic routes to target molecules nih.gov
Property Prediction Density Functional Theory (DFT) Calculate electronic structure and reactivity nih.gov

Interdisciplinary Research at the Interface of Synthetic, Physical, and Computational Chemistry with 2(5H)-Pyridinones

The most significant future advancements in this compound chemistry will emerge from interdisciplinary collaborations that bridge synthetic, physical, and computational chemistry. This synergistic approach allows for a deeper understanding of the structure-property relationships of pyridinone-containing systems, enabling the rational design of molecules with precisely tailored functions.

Computational-Driven Design: Quantum chemical methods like Density Functional Theory (DFT) can be used to model the electronic structure, reactivity, and spectral properties of 2(5H)-pyridinones. nih.govmdpi.com These theoretical predictions guide synthetic chemists in designing molecules with desired characteristics, such as specific absorption wavelengths for materials science or optimal binding geometries for drug discovery. nih.gov For example, computational analysis predicted a specific cyclization mechanism for the biosynthesis of the pyridone natural product deoxyakanthomycin, which was later confirmed experimentally. nih.gov

Physical Characterization: Advanced analytical techniques are crucial for characterizing the complex, three-dimensional structures of novel pyridinone derivatives. X-ray crystallography provides definitive information on solid-state conformation and intermolecular interactions, such as hydrogen bonding. wikipedia.org Spectroscopic methods, including NMR and UV-vis, provide insights into the structure and electronic properties in solution.

Synergistic Workflow: The future of pyridinone research involves a cyclical workflow where computational models predict promising target molecules. Synthetic chemists then devise and execute strategies to build these molecules. rsc.org Finally, physical chemists characterize the synthesized compounds, and the experimental data is used to refine and improve the initial computational models. This feedback loop accelerates the discovery process and leads to a more profound understanding of the chemical principles governing the behavior of 2(5H)-pyridinones.

Table 4: Interdisciplinary Approaches in this compound Research

Discipline Contribution Example Reference
Computational Chemistry Predicts structure, properties, and reaction mechanisms. Using DFT to understand structure-property relationships and molecular docking to predict bioactivity. nih.govnih.gov
Synthetic Chemistry Creates novel and complex pyridinone molecules. Development of site-selective C-H functionalization to build complex architectures. rsc.org

| Physical Chemistry | Characterizes molecular structure and properties. | Using X-ray crystallography to confirm the tautomeric form and hydrogen-bonding patterns in the solid state. | wikipedia.org |

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 2(5H)-Pyridinone derivatives, and how are reaction conditions optimized?

  • Methodological Answer : this compound derivatives are commonly synthesized via intramolecular cyclization of β-enaminones or substituted amides. For example, base-catalyzed aldol-type cyclization of N-(3-oxoalkenyl)phenylacetamides yields 3-aryl-2(1H)-pyridinones, with reaction efficiency dependent on substituent electronic effects and solvent polarity (e.g., KOH/EtOH at 80°C) . Optimization involves systematic variation of bases (e.g., NaOH vs. KOH), solvents (polar aprotic vs. protic), and temperature to maximize yield and purity.

Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?

  • Methodological Answer : Characterization relies on combined spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify ring protons (e.g., deshielded NH protons at δ 10–12 ppm) and substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Resolves tautomeric forms (e.g., keto-enol equilibrium) in solid-state structures .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents influence the tautomerism and reactivity of this compound?

  • Methodological Answer : Substituents like nitro (NO2_2) or trifluoromethyl (CF3_3) groups alter electron density, stabilizing specific tautomers. For instance, 3,5-dinitro-2(1H)-pyridinone favors the keto form due to electron withdrawal, enhancing electrophilic substitution reactivity at the 4-position. Computational studies (DFT calculations) and 1H^1H-NMR titration in DMSO-d6_6 can quantify tautomeric ratios .

Q. What strategies resolve contradictory data in oxidation reactions of dihydro-2(5H)-Pyridinone derivatives?

  • Methodological Answer : Discrepancies in oxidation yields (e.g., KMnO4_4 vs. H2_2O2_2) arise from competing pathways (e.g., overoxidation to carboxylic acids). Systematic analysis includes:

  • Kinetic Monitoring : Time-resolved UV-Vis spectroscopy tracks intermediate formation.
  • Controlled Reagent Addition : Gradual introduction of oxidizing agents minimizes side reactions.
  • Byproduct Identification : GC-MS or LC-MS identifies degradation products, enabling pathway correction .

Q. How can computational modeling predict regioselectivity in functionalization reactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, electron-rich 6-methyl-2(1H)-pyridinone shows higher reactivity at the 3-position, validated by comparing simulated vs. experimental 1H^1H-NMR shifts .

Experimental Design & Data Analysis

Q. What experimental controls are critical for studying the catalytic activity of this compound in heterocyclic synthesis?

  • Methodological Answer : Key controls include:

  • Blank Reactions : Exclude catalysts to assess background reactivity.
  • Isotopic Labeling : 18O^{18}O-labeling tracks oxygen transfer in oxidation steps.
  • Inhibition Studies : Add radical scavengers (e.g., TEMPO) to confirm/rule out radical mechanisms .

Q. How should researchers address inconsistent biological activity data in this compound-based pharmacophores?

  • Methodological Answer : Variability may stem from tautomer-dependent binding affinities. Strategies include:

  • Tautomer-Specific Synthesis : Isolate individual tautomers using pH-controlled crystallization.
  • Molecular Docking : Compare docking scores of keto vs. enol forms against target proteins (e.g., kinases) .

Safety & Handling

Q. What precautions are necessary when handling halogenated this compound derivatives (e.g., 5-bromo-3-fluoro-2(1H)-pyridinone)?

  • Methodological Answer : Halogenated derivatives require:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr).
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles prevent dermal/ocular exposure.
  • Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Data Reproducibility

Q. How can researchers ensure reproducibility in scaled-up syntheses of this compound derivatives?

  • Methodological Answer : Reproducibility requires:

  • Detailed Reaction Logs : Record exact reagent grades (e.g., anhydrous vs. hydrated salts).
  • Purification Protocols : Standardize column chromatography (e.g., silica gel pore size) or recrystallization solvents.
  • Batch Analysis : Compare NMR and HPLC data across batches to detect impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.